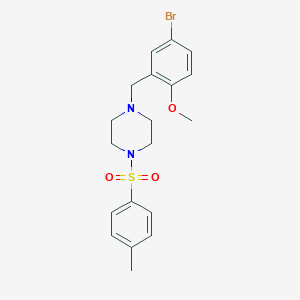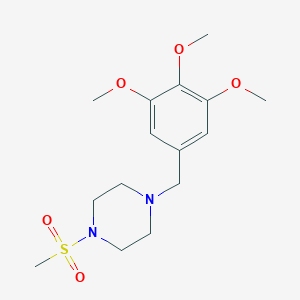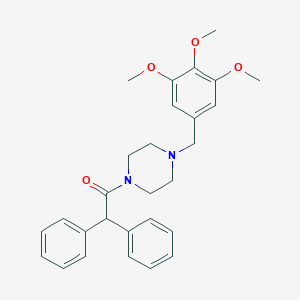
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. By blocking this receptor, this compound modulates the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, this compound has been shown to modulate the activity of ion channels, which could contribute to its vasodilatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience research, it has been shown to increase the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety. In cardiovascular disease research, it has been shown to induce vasodilation, which could be beneficial in the treatment of hypertension. In cancer research, it has been shown to inhibit the growth of cancer cells, potentially by inducing apoptosis or inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor subtype. However, there are also limitations to its use, including its low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which could complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine. In neuroscience, further studies could explore its potential as a treatment for anxiety and depression, as well as its effects on other neurotransmitter systems. In cardiovascular disease research, studies could investigate its potential as a treatment for hypertension and other cardiovascular disorders. In cancer research, further studies could explore its mechanisms of action and potential use in combination with other chemotherapeutic agents. Additionally, further studies could investigate the potential for this compound to be used in other therapeutic applications, such as pain management or addiction treatment.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its selectivity for the 5-HT1B receptor and range of biochemical and physiological effects make it a promising candidate for further study in various fields. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine, followed by the addition of toluene-4-sulfonyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. In cardiovascular disease research, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension. In cancer research, it has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C19H23BrN2O3S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3 |
Clave InChI |
ADDJDTUINKVLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)


![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)
![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)






